molecular formula C17H17Cl2N5O2 B10950244 6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10950244
M. Wt: 394.3 g/mol
InChI Key: PWQBPGAYELRDJH-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dichloro-methyl-pyrazolyl moiety, and a dimethyl-isoxazolo-pyridine carboxamide framework. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-CYCLOPROPYL-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole or isoxazole derivatives, each with distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H17Cl2N5O2

Molecular Weight

394.3 g/mol

IUPAC Name

6-cyclopropyl-N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17Cl2N5O2/c1-8-13-10(6-11(9-4-5-9)20-16(13)26-22-8)17(25)23(2)7-12-14(18)15(19)24(3)21-12/h6,9H,4-5,7H2,1-3H3

InChI Key

PWQBPGAYELRDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N(C)CC4=NN(C(=C4Cl)Cl)C

Origin of Product

United States

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